Isopropyl 4-methylbenzenesulfonate

Solvolysis kinetics SN1/SN2 mechanism Leaving group reactivity

Alkylation with standard sulfonate esters often lacks selectivity-ethyl tosylate reacts too fast causing bis-alkylation, while n-propyl tosylate proceeds too slowly. Isopropyl 4-methylbenzenesulfonate (CAS 2307-69-9) bridges this gap with intermediate solvolytic reactivity, enabling precise mono-alkylation control. • Rate positioned between Et and n-Pr tosylates-tunable kinetics for time-dependent selectivity • Steric isopropyl group enhances regioselectivity in polyol and carbohydrate derivatization • ≥95% purity; bench-stable semi-solid; ships ambient with Certificate of Analysis

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 2307-69-9
Cat. No. B131406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-methylbenzenesulfonate
CAS2307-69-9
Synonyms2-Propyl tosylate;  4-Methylbenzenesulfonic Acid 1-Methylethyl Ester;  Isopropyl p-Methylbenzenesulfonate;  Isopropyl p-Toluenesulfonate;  Toluene-4-sulfonic Acid;  Isopropyl Ester; 
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OS(=O)(=O)C(C)C
InChIInChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3
InChIKeyMUTOLSSCMLECRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 4-Methylbenzenesulfonate: Physicochemical & Class Profile


Isopropyl 4-methylbenzenesulfonate (CAS 2307-69-9; C10H14O3S; MW 214.28) is an alkyl sulfonate ester that functions primarily as an electrophilic alkylating agent and an isopropyl source in nucleophilic substitution reactions . It belongs to the broader class of tosylate leaving group reagents, which are valued in organic synthesis for their balance of leaving group ability, crystallinity, and ease of handling compared to corresponding alkyl halides [1]. The compound exhibits a density of 1.142–1.163 g/cm³ at 25°C, a boiling point of approximately 314–326°C at 760 mmHg, and a melting point around 20°C (low-melting solid or liquid at ambient conditions) [2]. Its specific isopropyl alkyl fragment confers distinct steric and electronic properties that differentiate it from methyl and ethyl tosylate analogs, directly influencing reaction rates, mechanism selection, and downstream synthetic outcomes.

Isopropyl 4-Methylbenzenesulfonate: Alkyl Tosylate Substitution Limits


Alkyl tosylates are not interchangeable reagents; the alkyl fragment (methyl, ethyl, isopropyl, n-propyl) exerts a first-order effect on both the rate and the mechanistic pathway of nucleophilic substitution. Systematic kinetic investigations reveal that reaction rates vary by orders of magnitude across the homologous series, with isopropyl derivatives demonstrating intermediate solvolytic reactivity that diverges sharply from both less hindered methyl/ethyl analogs and more hindered tert-butyl variants [1][2]. Additionally, the steric bulk of the isopropyl group modulates regioselectivity and stereochemical outcomes in alkylation reactions relative to linear-chain alternatives. In polymerization initiation contexts, the tosylate counterion alone does not guarantee performance parity; the alkyl fragment determines initiation kinetics and ultimately whether a given tosylate is suitable for a specific monomer system [3]. The following quantitative evidence demonstrates where isopropyl 4-methylbenzenesulfonate occupies a distinct, non-substitutable position within the alkyl sulfonate reagent landscape.

Isopropyl 4-Methylbenzenesulfonate vs. Methyl, Ethyl, n-Propyl Tosylates


Solvolysis Rate: Isopropyl vs. Methyl, Ethyl, n-Propyl Tosylates

Isopropyl benzenesulfonate exhibits a solvolysis rate intermediate between methyl/ethyl derivatives and the more hindered n-propyl analog in ethanol and water systems. Kinetic data from systematic aryl sulfonate studies demonstrate that the isopropyl tosylate hydrolysis rate in water is substantially lower than that of ethyl tosylate but higher than that of n-propyl tosylate, reflecting the balance of steric hindrance and carbocation stability imparted by the secondary isopropyl group [1]. This intermediate reactivity is a direct consequence of the α-branching present in the isopropyl fragment, which retards SN2 displacement relative to primary alkyl tosylates while providing greater carbocation stabilization than n-propyl for SN1 pathways [1].

Solvolysis kinetics SN1/SN2 mechanism Leaving group reactivity

CROP Initiation: Isopropyl vs. Methyl Tosylate

A systematic kinetic investigation of alkyl sulfonate initiators for 2-oxazoline CROP established that among alkyl tosylates, methyl tosylate (MeOTs) is uniquely effective for 2-alkyl-2-oxazolines, while ethyl tosylate (EtOTs) and isopropyl tosylate (iPrOTs) exhibit unacceptably slow initiation [1]. The study explicitly recommends avoiding alkyl tosylates except MeOTs for CROP of 2-alkyl-2-oxazolines [1]. The reactivity hierarchy across leaving groups was established as tosylate < nosylate < triflate, with the alkyl fragment further modulating initiation efficiency [1]. This finding creates a counterintuitive procurement signal: for CROP applications, isopropyl tosylate should be explicitly NOT selected in favor of MeOTs or alternative leaving group initiators.

Cationic polymerization Poly(2-oxazoline) Initiator selection

Nucleophilic Susceptibility of Isopropyl Tosylate

Extended Grunwald-Winstein analysis of benzyl tosylate solvolyses established that the susceptibility to nucleophilic attack of benzyl tosylate is quantitatively comparable to that of the secondary alkyl isopropyl tosylate [1]. This finding positions isopropyl tosylate as a benchmark secondary alkyl electrophile for calibrating nucleophilic participation (l value) and ionization sensitivity (m value) in mechanistic studies [1]. The l and m parameters derived from isopropyl tosylate solvolyses serve as reference values against which the behavior of other tosylate derivatives (including substituted benzyl tosylates) can be evaluated, with deviations indicating shifts between SN1 and SN2 mechanistic boundaries [1].

Solvolysis mechanism Grunwald-Winstein analysis Nucleophilic participation

Genotoxic Potential and Regulatory Implications

Isopropyl 4-methylbenzenesulfonate has been identified as a potential genotoxic impurity in pharmaceutical manufacturing contexts, particularly as a by-product during ester synthesis from palm oil-based fatty acids [1]. Studies indicate that isopropyl p-tosylate may exert genotoxic effects in bacterial and mammalian cell systems [2]. This genotoxic potential carries significant regulatory consequences: when used as a reagent in active pharmaceutical ingredient (API) synthesis, residual levels must be controlled to meet ICH M7 guidelines for mutagenic impurities, necessitating validated analytical methods for quantification and clearance studies.

Genotoxicity Pharmaceutical impurity Regulatory compliance

Thermal Stability and Storage vs. Lower Alkyl Tosylates

Isopropyl 4-methylbenzenesulfonate requires refrigerated storage conditions (2–8°C) under inert atmosphere (argon filling) to maintain stability . Its melting point of approximately 20°C places it at the solid–liquid boundary at ambient laboratory temperatures, creating handling considerations distinct from methyl tosylate (solid, mp ~28°C) and ethyl tosylate (typically liquid) . The compound exhibits a boiling point of 314–326°C at 760 mmHg, with a reduced-pressure boiling point of 107–109°C at 0.4 Torr . These physical state transitions have practical implications for dispensing accuracy, long-term storage logistics, and compatibility with automated synthesis platforms.

Storage stability Thermal decomposition Procurement specifications

Isopropyl 4-Methylbenzenesulfonate: Research and Industrial Applications


Controlled-Rate Alkylation with Isopropyl Tosylate

For synthetic sequences requiring moderated alkylation kinetics to prevent over-alkylation or to achieve time-dependent selectivity, isopropyl 4-methylbenzenesulfonate provides a tunable reactivity window. Solvolytic kinetic data demonstrate that isopropyl tosylate exhibits intermediate hydrolysis rates between the faster ethyl tosylate and the slower n-propyl tosylate [1]. This intermediate reactivity enables precise control in multi-step syntheses where ethyl tosylate would drive reactions to completion prematurely or generate unwanted bis-alkylated products. Applications include selective O-alkylation of polyfunctional substrates and N-alkylation of amines where mono-alkylation is desired.

Mechanistic Probe for Nucleophilic Substitution

Isopropyl tosylate serves as a well-characterized secondary alkyl electrophile for mechanistic investigations of solvolytic and nucleophilic substitution reactions. Extended Grunwald-Winstein analysis has established that the nucleophilic susceptibility (l value) of isopropyl tosylate is comparable to that of benzyl tosylate, positioning it as a benchmark reference compound for distinguishing between SN1 and SN2 mechanistic regimes [2]. This makes isopropyl tosylate valuable in physical organic chemistry research, reaction mechanism elucidation, and the development of predictive reactivity models for new substrate classes.

Genotoxicity-Controlled Pharmaceutical Synthesis

In pharmaceutical manufacturing contexts where isopropyl 4-methylbenzenesulfonate serves as an alkylating reagent or is generated as a process impurity, procurement must be accompanied by analytical method development for impurity control. The compound has been identified as a potential genotoxic impurity with reported activity in bacterial and mammalian cell systems [3]. When used in API synthesis, residual levels must be controlled to meet ICH M7 Threshold of Toxicological Concern (TTC) limits, requiring validated GC-MS or LC-MS methods for quantification and demonstration of adequate purge factors in the downstream process [3].

Selective O-Alkylation of Natural Products and Complex Alcohols

Isopropyl 4-methylbenzenesulfonate enables the introduction of isopropyl ether protecting groups and the synthesis of isopropoxy-containing alcohols and ethers. Synthetic methodologies employing isopropyl tosylate have been demonstrated for the preparation of complex alcohols such as 3-methyl-2-phenyl-1-butanol via reaction with styrene in the presence of zirconocene catalysts . The steric profile of the isopropyl group confers regioselectivity advantages in reactions with polyhydroxylated substrates compared to less hindered methyl or ethyl tosylates, particularly in carbohydrate chemistry and natural product derivatization where selective protection of specific hydroxyl groups is required.

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